4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile
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Overview
Description
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and a hydroxybutanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4,7-dimethoxy-1,3-benzodioxole with a suitable nitrile precursor under basic conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and hydroxybutanenitrile side chain can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 2-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBUTANENITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxybutanenitrile |
InChI |
InChI=1S/C13H15NO5/c1-16-10-6-8(5-9(15)3-4-14)11(17-2)13-12(10)18-7-19-13/h6,9,15H,3,5,7H2,1-2H3 |
InChI Key |
ZLRZVVQFYFJUNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC(CC#N)O)OC)OCO2 |
Origin of Product |
United States |
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